N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
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Overview
Description
N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, a quinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents such as diazomethane or Simmons-Smith reagent.
Formation of the Benzamide Structure: The final step involves the coupling of the quinoline derivative with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzamide structure may also contribute to its binding affinity to certain proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-2-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
- N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamide
Uniqueness
N-Cyclopropyl-3-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is unique due to the presence of both the cyclopropyl group and the quinoline moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
606095-15-2 |
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Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-14-4-3-5-16(10-14)22(26)24(19-7-8-19)13-18-12-17-11-15(2)6-9-20(17)23-21(18)25/h3-6,9-12,19H,7-8,13H2,1-2H3,(H,23,25) |
InChI Key |
QMJFWURNOGROAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4CC4 |
Origin of Product |
United States |
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